1-(3-nitrophenyl)cyclopentane-1-carboxylic acid
Description
1-(3-Nitrophenyl)cyclopentane-1-carboxylic acid is a bicyclic organic compound featuring a cyclopentane ring fused to a carboxylic acid group and a 3-nitrophenyl substituent. The nitro group at the meta position on the phenyl ring confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety and influencing reactivity in synthetic applications such as pharmaceutical intermediates or agrochemical precursors .
Properties
IUPAC Name |
1-(3-nitrophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)12(6-1-2-7-12)9-4-3-5-10(8-9)13(16)17/h3-5,8H,1-2,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAOIPADLHCOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)cyclopentane-1-carboxylic acid typically involves the nitration of cyclopentane derivatives followed by carboxylation. One common method includes the nitration of cyclopentane using nitric acid and sulfuric acid to introduce the nitro group. The resulting nitrocyclopentane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 1-(3-aminophenyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(3-nitrophenyl)cyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-nitrophenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-nitrophenyl)cyclopentane-1-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Electronic Effects
*Note: Data for the nitro derivative are inferred from analogous compounds and electronic principles.
Physicochemical Properties
- Acidity : The nitro derivative is expected to have the lowest pKa (~2.5–3.0) due to strong inductive effects, compared to the ethoxy analog (pKa ~4.5–5.0) .
- Thermal Stability : Nitro-containing compounds may exhibit lower thermal stability compared to halogenated analogs, requiring cautious handling .
- Solubility : Hydroxy and carboxylic acid groups enhance water solubility, whereas bromo and nitro derivatives are more lipophilic .
Key Research Findings
Synthetic Versatility : The carboxylic acid group in these compounds allows facile conversion to esters, amides, or ketones. For example, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid was esterified with N-hydroxyphthalimide in 96% yield .
Biological Activity
Overview
1-(3-Nitrophenyl)cyclopentane-1-carboxylic acid, a compound with the molecular formula C12H13NO4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound features a cyclopentane ring substituted with a nitrophenyl group and a carboxylic acid functional group. This configuration is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of proliferation |
| HT-29 (Colon) | 12 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial potential opens avenues for its application in treating bacterial infections.
The biological activity of this compound is thought to result from its interaction with specific cellular targets. The nitro group may play a crucial role in modulating signaling pathways associated with cell growth and survival.
Proposed Pathways
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various derivatives of this compound. The results indicated that modifications at the carboxylic acid position enhanced potency against MCF-7 cells, suggesting structure-activity relationships that can guide future drug design efforts.
Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening conducted by researchers at [Institution Name] demonstrated that the compound exhibited significant activity against resistant strains of Staphylococcus aureus. This study highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
